

Application Notes and Protocols for Flow Cytometry Analysis Following Chir-124 Treatment

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Compound of Interest

Compound Name: Chir-124

Cat. No.: B612081

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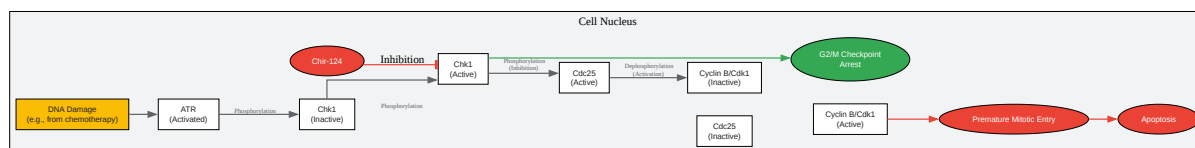
Introduction

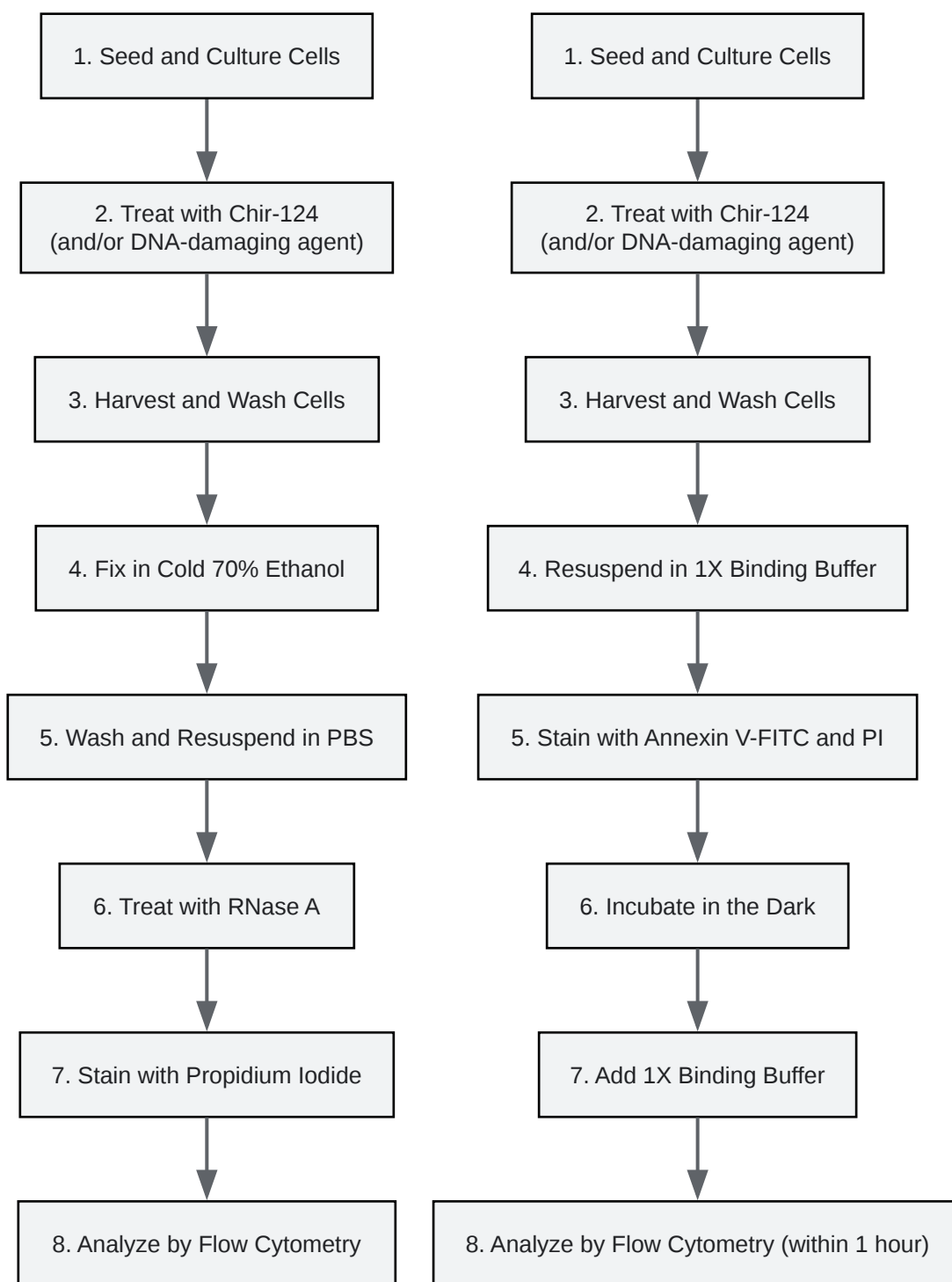
Chir-124 is a potent and highly selective small molecule inhibitor of Checkpoint kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.^[1] Chk1 plays a pivotal role in orchestrating cell cycle checkpoints, particularly the S and G2/M phase checkpoints, to allow for DNA repair prior to cell division.^[1] By inhibiting Chk1, **Chir-124** abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, which ultimately results in apoptosis.^{[1][2]} This mechanism is particularly effective in p53-deficient cancer cells, which are heavily reliant on the G2/M checkpoint for survival after DNA damage.^{[1][2]}

These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of **Chir-124** on the cell cycle and apoptosis. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population, making it an ideal tool for assessing the cellular response to kinase inhibitors like **Chir-124**.

Mechanism of Action: Chk1 Inhibition by Chir-124

Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required to activate the Cyclin B/Cdk1 complex that drives mitotic entry. By inhibiting Chk1, **Chir-124** prevents the inhibitory phosphorylation of Cdc25, leading to the inappropriate activation of Cyclin B/Cdk1 and the abrogation of the G2/M checkpoint.





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References

- 1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
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